N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide
Description
N-[3-(3,4-Dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide is a synthetic compound featuring a chromen-4-one (coumarin) core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 2 with a 3-nitrobenzamide moiety. The 3,4-dimethoxyphenyl group contributes electron-donating effects, while the nitro group on the benzamide introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Propriétés
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7/c1-31-19-11-10-14(13-20(19)32-2)21-22(27)17-8-3-4-9-18(17)33-24(21)25-23(28)15-6-5-7-16(12-15)26(29)30/h3-13H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJQXHFPIGSJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects based on available research findings.
Chemical Structure and Properties
N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide features a chromenone core substituted with a 3-nitrobenzamide moiety and a 3,4-dimethoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Molecular Formula: C₁₈H₁₈N₂O₅
Molecular Weight: 342.35 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of 3-(3,4-dimethoxyphenyl)-4-oxochromen-2-carboxylic acid with 3-nitroaniline in the presence of coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the amide bond. This method has been optimized for yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT-29)
In vitro assays have shown that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .
Antioxidant Activity
The compound also demonstrates significant antioxidant activity , scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby protecting cells from oxidative damage .
Anti-inflammatory Effects
Studies have reported that N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
Data Summary Table
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits cytokines |
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
- Inflammation Model : In an experimental model using LPS-induced inflammation in mice, administration of the compound resulted in reduced levels of inflammatory markers and improved histological scores compared to control groups.
Comparaison Avec Des Composés Similaires
N-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Structural Similarities :
- Both compounds share the 3,4-dimethoxyphenyl and 3-nitrobenzamide groups.
- The nitro group at the benzamide’s meta position is conserved.
Key Differences :
- The central heterocycle differs: chromen-4-one (coumarin) in the target compound vs. a thiazolidinone ring in this analog.
- The thiazolidinone derivative includes a sulfanylidene (C=S) group, absent in the target compound.
Functional Implications :
- The thiazolidinone derivative demonstrated a 14.19% modulation in plant growth assays (p < 0.05), suggesting bioactivity in developmental pathways .
- The coumarin core in the target compound may confer distinct pharmacokinetic properties, such as enhanced membrane permeability due to aromatic planar stacking .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structural Similarities :
- Both compounds incorporate the 3,4-dimethoxyphenyl group.
Key Differences :
- Rip-B lacks the chromen-4-one core and nitro group, instead featuring a simple ethyl-linked benzamide.
Functional Implications :
- Rip-B’s synthesis involves direct amidation of 3-methylbenzoyl chloride with 3,4-dimethoxyphenethylamine, yielding an 80% isolated product with a melting point of 90°C .
- The absence of the nitro group and coumarin system likely reduces electronic complexity, making Rip-B more suitable as a directing group in metal-catalyzed C–H functionalization reactions .
4-Nitro-N-(3-nitrophenyl)benzamide
Structural Similarities :
- Both compounds are nitro-substituted benzamides.
Key Differences :
- The target compound has a single nitro group at the benzamide’s meta position, while this analog has nitro groups at both benzamide’s para and aniline’s meta positions.
Functional Implications :
- The absence of the dimethoxyphenyl and coumarin groups in this analog limits its utility in applications requiring π-π stacking or antioxidant activity.
Physicochemical Properties
Q & A
Q. How to resolve discrepancies in reported fluorescence quenching behavior?
- Methodological Answer : Contradictions may stem from solvent polarity or aggregation. Solutions:
- Solvent Polarity Studies : Compare quenching efficiency in DMSO vs. PBS .
- Dynamic Light Scattering (DLS) : Detect nanoaggregates that alter fluorescence .
- Time-Resolved Fluorescence : Distinguish static vs. dynamic quenching mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
